molecular formula C20H27Cl2N7 B15195375 N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine CAS No. 42388-81-8

N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine

Katalognummer: B15195375
CAS-Nummer: 42388-81-8
Molekulargewicht: 436.4 g/mol
InChI-Schlüssel: LFKOKEPNPNOGQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine typically involves multi-step organic reactions. The starting materials may include benzimidazole derivatives and pyrimidine intermediates. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the dichloro and diisopropylamino groups.

    Cyclization: reactions to form the benzimidazole and pyrimidine rings.

    Condensation: reactions to link the benzimidazole and pyrimidine moieties.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The dichloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions may produce various substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate cellular responses.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole Derivatives: Such as albendazole and mebendazole, known for their antiparasitic properties.

    Pyrimidine Derivatives: Such as 5-fluorouracil, used in cancer treatment.

Uniqueness

N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable subject for scientific research and industrial development

Eigenschaften

CAS-Nummer

42388-81-8

Molekularformel

C20H27Cl2N7

Molekulargewicht

436.4 g/mol

IUPAC-Name

2-N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-N-[2-[di(propan-2-yl)amino]ethyl]-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C20H27Cl2N7/c1-11(2)29(12(3)4)7-6-23-18-8-13(5)24-19(27-18)28-20-25-16-9-14(21)15(22)10-17(16)26-20/h8-12H,6-7H2,1-5H3,(H3,23,24,25,26,27,28)

InChI-Schlüssel

LFKOKEPNPNOGQB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NC2=NC3=CC(=C(C=C3N2)Cl)Cl)NCCN(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.